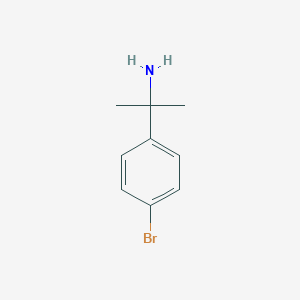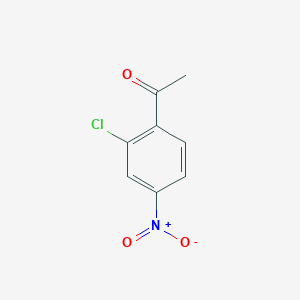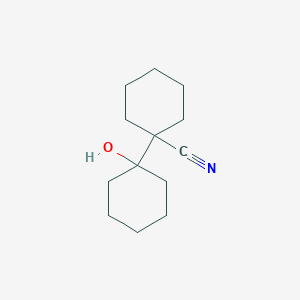
2-(4-Bromophenyl)propan-2-amine
Vue d'ensemble
Description
2-(4-Bromophenyl)propan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Enantioenriched Amines
2-(4-Bromophenyl)propan-2-amine is utilized in the stereoselective synthesis of enantioenriched amines. For instance, a study by Ángela Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing these amines, which are valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Synthesis of Benzimidazoles
Research by A. Lygin and A. Meijere (2009) demonstrates the reaction of o-Bromophenyl isocyanide, a related compound, with primary amines under catalysis to produce 1-substituted benzimidazoles. This process highlights the chemical versatility and reactivity of bromophenyl compounds in synthesizing heterocyclic structures (Lygin & Meijere, 2009).
Synthesis of Thiazole Derivatives
A 2019 study by AfraQuasar A. Nadaf et al. reported the synthesis of thiazole derivatives, including 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine. These compounds have potential applications in molecular structure analysis and hydrogen bonding studies (Nadaf, Kendur, Mantur, Najare, Garbhagudi, Gaonkar, & Khazi, 2019).
Applications in Corrosion Inhibition
A study in 2016 by S. Kaya et al. investigated the use of 2-amino-4-(4-bromophenyl)-thiazole derivatives as corrosion inhibitors for iron. This research highlights the potential industrial application of bromophenyl compounds in protecting metal surfaces from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Electrochemical Studies
A 1989 study by D. Pletcher and G. D. Zappi explored the role of bromophenyl amines, such as tris(4-bromophenyl)amine, in the electrochemical oxidation of amines. This research contributes to the understanding of the electrochemical behaviors of brominated aryl amines (Pletcher & Zappi, 1989).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various chemical compounds .
Mode of Action
It is known to be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .
Biochemical Pathways
Its role as an intermediate in the synthesis of various chemical compounds suggests that it may influence a variety of biochemical pathways depending on the final product .
Pharmacokinetics
It is known to have high gi absorption and is a p-gp substrate . Its lipophilicity is indicated by a consensus Log Po/w of 2.37 .
Result of Action
As an intermediate in chemical synthesis, its effects would largely depend on the final compounds it is used to produce .
Action Environment
The action of 2-(4-Bromophenyl)propan-2-amine can be influenced by various environmental factors. For instance, its storage conditions require an inert atmosphere and room temperature . These conditions can affect the compound’s stability and, consequently, its efficacy .
Propriétés
IUPAC Name |
2-(4-bromophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKKTIWXHJDLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629746 | |
| Record name | 2-(4-Bromophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17797-12-5 | |
| Record name | 2-(4-Bromophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)









